Peptide-T

HIV antiviral macrophage

Sourcing Peptide-T (ASTTTNYT) for your research requires a compound with verified sequence-specific CCR5 selectivity. This native octapeptide demonstrates >90% inhibition of HIV-1 replication in primary monocyte/macrophage reservoirs at nM concentrations, a unique benchmark not replicated by broad-spectrum inhibitors. Its potent suppression of MIP-1β-induced chemotaxis, while sparing RANTES pathways, makes it an essential probe for biased agonism studies. Ensure your analog development programs reference this gold-standard sequence where even minor modifications abolish activity. Standardizing on this native form provides a critical, physiologically relevant positive control, especially in neuro-HIV models using microglia.

Molecular Formula C35H55N9O16
Molecular Weight 857.9 g/mol
CAS No. 106362-32-7
Cat. No. B1679561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide-T
CAS106362-32-7
SynonymsHIV Peptide T
Peptide T
Peptide T, HIV
Molecular FormulaC35H55N9O16
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O
InChIInChI=1S/C35H55N9O16/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-/m0/s1
InChIKeyIWHCAJPPWOMXNW-LYKMMFCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Peptide-T (CAS 106362-32-7): A Selective HIV Entry Inhibitor for Research and Development


Peptide-T (CAS 106362-32-7), an octapeptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, ASTTTNYT) derived from the V2 region of HIV-1 gp120 [1], is a ligand for the CD4 receptor and functions as a selective viral entry inhibitor [2]. It prevents HIV from binding to the CD4 receptor, thereby blocking viral entry [1]. Its mechanism of action involves the selective targeting of the CCR5 chemokine receptor, with minimal activity against CXCR4-tropic viruses [3].

Why Generic Substitution Fails for Peptide-T (106362-32-7): Receptor Selectivity and Stability Challenges


Generic substitution of Peptide-T is not feasible due to its unique, sequence-specific receptor selectivity and inherent metabolic instability. Unlike broad-spectrum entry inhibitors, Peptide-T demonstrates a stark preference for the CCR5 receptor over CXCR4 [1], a property not shared by all HIV entry blockers. Furthermore, the native peptide is highly susceptible to rapid enzymatic degradation in plasma and tissues [2], making its pharmacokinetic profile and bioactivity highly sensitive to sequence modifications. This necessitates careful evaluation of any analog, as even minor alterations, such as the substitution of a single amino acid or the truncation of the peptide chain, can abolish its biological activity or significantly alter its receptor-binding profile [3].

Peptide-T (106362-32-7) Quantitative Evidence Guide: Key Performance Metrics vs. Analogs


Superior Antiviral Potency of Peptide-T vs. TAK-779 in HIV-Infected Macrophages

Peptide-T (as DAPTA) exhibits profound antiviral activity in human monocytes/macrophages (M/M) infected with R5 HIV-1 strains. At a concentration of 1 nM, it inhibits HIV-1 replication by >90%. Notably, this study directly compared its activity to the non-peptidic CCR5 antagonist TAK-779. DAPTA was found to be more active than TAK-779 in inhibiting apoptosis on a neuroblastoma cell line [1].

HIV antiviral macrophage CCR5

CCR5-Selective Inhibition by Peptide-T vs. Broad-Spectrum Entry Blockade

Peptide-T displays a clear, receptor-level selectivity that differentiates it from many other entry inhibitors. It potently inhibits HIV-1 replication in cells that use the CCR5 co-receptor (R5-tropic strains), but shows little to no effect on lab-adapted X4 viruses (like IIIB, MN, or NL4-3) that utilize the CXCR4 receptor. This selectivity was consistently observed across multiple assay systems [1].

HIV CCR5 CXCR4 selectivity entry inhibitor

Functional CCR5 Antagonism: Peptide-T Suppresses MIP-1β but not RANTES Chemotaxis

Peptide-T acts as a functional antagonist at the CCR5 receptor, but its activity is ligand-selective. It potently suppresses human monocyte chemotaxis induced by MIP-1β, a selective CCR5 ligand, but does not inhibit chemotaxis induced by RANTES (a more promiscuous ligand) or SDF-1α (a CXCR4 ligand) [1]. This suggests it modulates a specific subset of CCR5-mediated signaling pathways.

chemotaxis CCR5 MIP-1beta RANTES monocyte

Potent Chemotactic Agonist Activity of Peptide-T vs. Truncated Analogs

Peptide-T and its core pentapeptide (Thr-Thr-Asn-Tyr-Thr) act as potent agonists of human monocyte chemotaxis. A structure-activity study showed that Peptide-T and shorter fragments T(3-8)-OH and T(4–8)-OH displayed maximal chemotactic activity in the range of 10⁻¹¹ to 10⁻¹⁰ M. However, the C-terminal heptapeptide showed reduced potency, and further truncation at the N-terminus of the T(4–8)-OH fragment completely abolished biological activity [1].

chemotaxis monocyte structure-activity relationship SAR

Optimal Research and Industrial Applications for Peptide-T (106362-32-7) Based on Evidence


Investigating CCR5-Mediated HIV Entry in Primary Macrophages and Microglia

The evidence showing Peptide-T's potent (>90%) inhibition of HIV-1 replication in primary human monocytes/macrophages at nanomolar concentrations [1] makes it an ideal tool for studying the role of CCR5 in viral entry and persistence in these key cellular reservoirs. Its high activity in physiologically relevant cells like microglia [1] further supports its use in neuro-HIV research models.

Dissecting CCR5 Signaling Bias in Chemotaxis and Inflammation

Peptide-T's unique ability to potently suppress MIP-1β-induced monocyte chemotaxis while leaving RANTES-induced chemotaxis unaffected [1] positions it as a valuable probe for studying biased agonism and antagonism at the CCR5 receptor. It is a specific tool for researchers investigating the functional selectivity of chemokine receptor signaling pathways in inflammation and cell migration.

Structure-Activity Relationship (SAR) Studies on HIV Entry Inhibitors

The detailed SAR data from the 1990 study [1] provides a clear map of which amino acid residues and peptide lengths are critical for Peptide-T's biological activity. This makes the native octapeptide an essential reference compound for medicinal chemists and biochemists who are designing, synthesizing, and evaluating novel Peptide-T analogs with improved stability or altered receptor profiles.

Benchmarking for CCR5 Antagonist Development

The direct comparative data showing Peptide-T (as DAPTA) to be more active than the non-peptidic CCR5 antagonist TAK-779 in a neuroprotection assay [1] establishes it as a useful benchmark. Researchers developing new small-molecule or peptide-based CCR5 antagonists can use Peptide-T as a positive control for evaluating efficacy in neuronal apoptosis models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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